(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine

Description

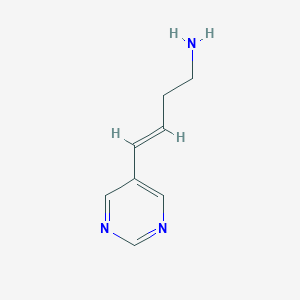

(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine (CAS synonyms: SCHEMBL5328710, HXZOBONAESLRFT-HNQUOIGGSA-N) is an enamine derivative featuring a pyrimidine ring at the 5-position and a trans-configured (E) double bond in the butenyl chain. Its molecular formula is C₈H₁₁N₃, with a molecular weight of 149.197 g/mol . The compound has 1 hydrogen-bond donor (amine group) and 3 hydrogen-bond acceptors (pyrimidine nitrogen atoms), which influence its solubility and intermolecular interactions.

Properties

CAS No. |

180740-71-0 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(E)-4-pyrimidin-5-ylbut-3-en-1-amine |

InChI |

InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+ |

InChI Key |

HXZOBONAESLRFT-HNQUOIGGSA-N |

SMILES |

C1=C(C=NC=N1)C=CCCN |

Isomeric SMILES |

C1=C(C=NC=N1)/C=C/CCN |

Canonical SMILES |

C1=C(C=NC=N1)C=CCCN |

Synonyms |

3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrimidine derivatives, focusing on substituent patterns, synthesis, and applications:

Key Comparative Insights

- Substituent Effects: The target compound lacks halogen substituents (cf. Compared to indazol-pyrimidine hybrids , the absence of a fused indazole ring simplifies the structure, which may enhance synthetic accessibility but reduce target specificity.

Biological Relevance :

- While indazol-pyrimidine derivatives show anticancer activity via kinase inhibition , the target compound’s enamine group could facilitate interactions with biological targets through hydrogen bonding .

- The statin-like compound in highlights how pyrimidine integration into larger pharmacophores enables specific therapeutic actions, a feature absent in the simpler target molecule.

Synthetic Accessibility :

Physicochemical Properties :

- The target’s lower molecular weight (~149 vs. >500 g/mol for statin analogs ) suggests better membrane permeability and oral bioavailability.

- Halogenated analogs (e.g., ) exhibit higher crystallinity and stability due to strong intermolecular halogen bonds, whereas the target compound’s stability may rely on hydrogen bonding (N–H···N interactions).

Crystallographic and Computational Analysis

- The planar pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine facilitates dense crystal packing via N–H···N hydrogen bonds. For the target compound, the (E)-configuration of the butenyl chain may lead to less steric hindrance, promoting similar planar arrangements. Software like SHELX and CCP4 are critical for resolving such structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.